Cas no 1803740-60-4 (Ethyl 2-bromobenzo[d]oxazole-5-carboxylate)
![Ethyl 2-bromobenzo[d]oxazole-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/1803740-60-4x500.png)
Ethyl 2-bromobenzo[d]oxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromobenzo[d]oxazole-5-carboxylate
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- インチ: 1S/C10H8BrNO3/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3
- InChIKey: IWZCGCWETPZRSQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC2C=C(C(=O)OCC)C=CC=2O1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 52.3
Ethyl 2-bromobenzo[d]oxazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081000396-500mg |
Ethyl 2-bromobenzo[d]oxazole-5-carboxylate |
1803740-60-4 | 98% | 500mg |
$7,619.00 | 2022-04-02 | |
Alichem | A081000396-1g |
Ethyl 2-bromobenzo[d]oxazole-5-carboxylate |
1803740-60-4 | 98% | 1g |
$13,351.93 | 2022-04-02 | |
Alichem | A081000396-250mg |
Ethyl 2-bromobenzo[d]oxazole-5-carboxylate |
1803740-60-4 | 98% | 250mg |
$5,388.32 | 2022-04-02 |
Ethyl 2-bromobenzo[d]oxazole-5-carboxylate 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
Ethyl 2-bromobenzo[d]oxazole-5-carboxylateに関する追加情報
Ethyl 2-bromobenzo[d]oxazole-5-carboxylate (CAS No. 1803740-60-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromobenzo[d]oxazole-5-carboxylate (CAS No. 1803740-60-4) is a significant intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its brominated benzo[d]oxazole core structure, has garnered considerable attention due to its utility in constructing complex molecular frameworks essential for drug discovery and development.
The molecular structure of Ethyl 2-bromobenzo[d]oxazole-5-carboxylate consists of a benzo[d]oxazole ring system substituted with a bromine atom at the 2-position and a carboxylate ester group at the 5-position. This unique arrangement provides multiple reactive sites, making it a valuable building block for organic synthesis. The presence of the bromine atom enhances its reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing biaryl and heteroaryl structures, respectively.
In recent years, there has been a surge in research focusing on benzo[d]oxazole derivatives due to their demonstrated biological activities. These derivatives have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The< strong>Ethyl 2-bromobenzo[d]oxazole-5-carboxylate serves as a key precursor in synthesizing these bioactive molecules. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in targeted cancer therapies.
One of the most compelling aspects of Ethyl 2-bromobenzo[d]oxazole-5-carboxylate is its versatility in medicinal chemistry applications. Researchers have leveraged its structural features to develop novel scaffolds with enhanced pharmacological properties. A notable example is its use in designing small-molecule inhibitors that target specific enzymes involved in disease pathways. These inhibitors often exhibit high selectivity and potency, making them attractive candidates for clinical development.
The synthesis of< strong>Ethyl 2-bromobenzo[d]oxazole-5-carboxylate typically involves multi-step organic reactions starting from commercially available precursors. The bromination step is particularly crucial and can be achieved using various brominating agents under controlled conditions to ensure regioselectivity. Subsequent esterification of the carboxylic acid group yields the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its widespread use in industrial settings.
The role of computational chemistry and molecular modeling has further enhanced the utility of< strong>Ethyl 2-bromobenzo[d]oxazole-5-carboxylate. By predicting the binding modes of these derivatives to biological targets, researchers can optimize their structures for improved efficacy and reduced toxicity. This computational approach complements traditional experimental methods, leading to faster and more cost-effective drug discovery pipelines.
In conclusion, Ethyl 2-bromobenzo[d]oxazole-5-carboxylate (CAS No. 1803740-60-4) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable in constructing complex drug molecules with significant therapeutic potential. As research continues to uncover new applications for benzo[d]oxazole derivatives, the demand for high-quality intermediates like< strong>Ethyl 2-bromobenzo[d]oxazole-5-carboxylate is expected to grow, driving innovation in drug development.
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